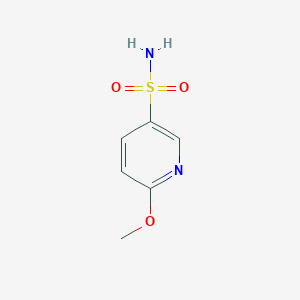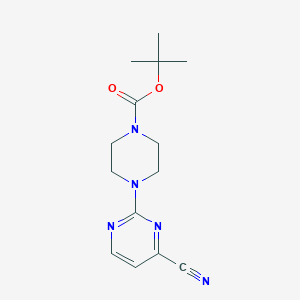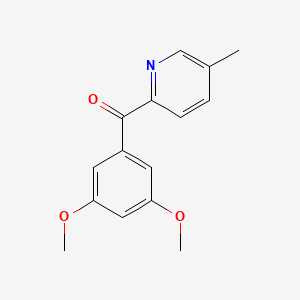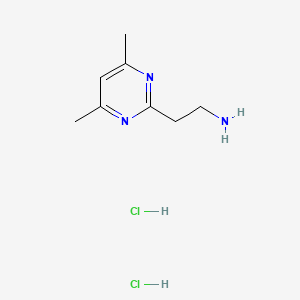
2-(2,3-Dimethoxybenzoyl)-4-methylpyridine
Vue d'ensemble
Description
“2-(2,3-Dimethoxybenzoyl)-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4-position with a methyl group. The 2-position of the pyridine ring is substituted with a 2,3-dimethoxybenzoyl group, which consists of a benzoyl group (a benzene ring attached to a carbonyl group) that is further substituted at the 2 and 3 positions with methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity (in the benzene and pyridine rings), the polarity introduced by the carbonyl group in the benzoyl moiety, and the electron-donating effects of the methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, but it can still undergo such reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, boiling point, melting point, etc .Applications De Recherche Scientifique
Antioxidant and Free Radical Scavenging
2-(2,3-Dimethoxybenzoyl)-4-methylpyridine: derivatives have been studied for their antioxidant properties. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured by various in vitro methods such as total antioxidant capacity and metal chelating activity .
Antibacterial Activity
Research has shown that benzamide compounds, including those derived from 2,3-dimethoxybenzoic acid, exhibit significant antibacterial activity. They have been tested against various gram-positive and gram-negative bacteria, showing potential as new antibacterial agents .
Medical Applications
In the medical field, benzamide derivatives are explored for their therapeutic potential. They have been used in the treatment of cancer, hypercholesterolemia, and as anti-inflammatory agents. The derivatives of 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine may hold promise in drug discovery and development .
Industrial Applications
The benzamide class of compounds finds applications in industrial sectors such as plastics, rubber, and paper industries. Their structural properties make them suitable for various manufacturing processes and as intermediates in the synthesis of more complex compounds .
Agricultural Use
In agriculture, benzamide derivatives can be used to develop new pesticides and fungicides. Their antibacterial properties can help protect crops from bacterial infections and improve yield .
Environmental Science
These compounds are also relevant in environmental science, where they can be used to study the degradation of organic pollutants. Their interaction with other environmental factors can provide insights into ecological balance and the impact of human activities .
Material Science
In material science, the spectroscopic properties of benzamide derivatives are of interest. They can be used to create new materials with specific optical or electrical properties, which can be applied in electronics and photonics .
Biochemistry
Lastly, in biochemistry, the study of these compounds contributes to understanding the molecular mechanisms of diseases. They can be used as biochemical tools to investigate enzyme activities, receptor-ligand interactions, and metabolic pathways .
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-16-12(9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNXUYWGYDYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxybenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)


![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)


![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)